
5'-Chloro-2'-hydroxyacetophenone
Overview
Description
5’-Chloro-2’-hydroxyacetophenone: is an organic compound with the molecular formula ClC6H3(OH)COCH3 . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 5’ position and a hydroxyl group at the 2’ position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Condensation Reactions: It can react with salicylhydrazide to form Schiff bases, which are known to form complexes with metals like copper(II).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in an aqueous or alcoholic medium.
Condensation: Typically involves salicylhydrazide in an organic solvent like ethanol under reflux conditions.
Major Products:
Schiff Bases: Formed from condensation reactions, these compounds are useful in coordination chemistry.
Substituted Acetophenones: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Applications
5'-Chloro-2'-hydroxyacetophenone has been identified as an important intermediate in the synthesis of several pharmaceutical compounds. Its primary medicinal applications include:
- Anti-asthmatic and Anti-allergic Drugs : The compound is noted for its efficacy in treating asthma and allergic conditions. It serves as a precursor for the synthesis of prenilast, the first leukotriene receptor antagonist, which has been used clinically since the 1990s for managing asthma symptoms .
- Synthesis of Drug Intermediates : The compound can undergo nitration to form 5-chloro-2-hydroxy-3-nitroacetophenone, which is also utilized in drug synthesis. This derivative has been explored for its potential applications in new drug research .
Industrial Applications
In addition to its medicinal uses, this compound finds various applications in industrial settings:
- Synthesis of Complex Compounds : The compound can react with salicylhydrazide to produce Schiff bases, which are known to form complexes with transition metals such as copper(II). These complexes are important in catalysis and materials science .
- Chemical Reactions : It serves as a building block for synthesizing other aromatic compounds, including derivatives with varying functional groups. For instance, it can be used to synthesize 6-chloro-2-methyl-4H-chrome-4-one and other derivatives that have potential applications in organic synthesis .
Research Findings and Case Studies
Numerous studies have documented the properties and applications of this compound:
- Antimicrobial Studies : Research has shown that transition metal complexes derived from this compound exhibit significant antimicrobial activity. These studies highlight the compound's potential in developing new antimicrobial agents .
- Crystallography and Structural Studies : The crystal structure of related compounds has been analyzed to understand their properties better. Such studies provide insights into how structural modifications can enhance biological activity or stability .
Mechanism of Action
The mechanism of action of 5’-chloro-2’-hydroxyacetophenone largely depends on its application:
Coordination Chemistry: It acts as a ligand, forming complexes with metal ions through its hydroxyl and carbonyl groups.
Biological Activity:
Comparison with Similar Compounds
- 5’-Bromo-2’-hydroxyacetophenone
- 5’-Fluoro-2’-hydroxyacetophenone
- 2’-Hydroxy-5’-methylacetophenone
- 2’-Hydroxy-5’-nitroacetophenone
Comparison:
- Unique Properties: The presence of the chlorine atom at the 5’ position in 5’-chloro-2’-hydroxyacetophenone makes it more reactive in nucleophilic substitution reactions compared to its bromo and fluoro analogs.
- Applications: While all these compounds are used in organic synthesis, 5’-chloro-2’-hydroxyacetophenone is particularly noted for its role in the synthesis of Schiff bases and metal complexes .
Biological Activity
5'-Chloro-2'-hydroxyacetophenone (CAS Number: 1450-74-4) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is a chlorinated derivative of 2-hydroxyacetophenone, characterized by the presence of a chlorine atom at the 5' position of the aromatic ring. Its molecular formula is C₈H₇ClO₂, and it has a molecular weight of approximately 172.59 g/mol. The compound exhibits properties typical of chalcone derivatives, including an α,β-unsaturated carbonyl system, which is crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that chlorinated chalcones exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that the compound effectively inhibited the growth of these pathogens, suggesting its potential as an antimicrobial agent .
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Pseudomonas aeruginosa | 8 | 100 µg/mL |
2. Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. The compound demonstrated significant radical scavenging activity, particularly against DPPH radicals, indicating its potential to mitigate oxidative stress. This property is attributed to the presence of hydroxyl groups in its structure, which enhance electron donation capabilities .
Assay Type | Activity (% Scavenging) |
---|---|
DPPH Radical Scavenging | 82.4 |
Lipid Peroxidation Inhibition | 78.3 |
Hydroxyl Radical Scavenging | 65.0 |
3. Anti-inflammatory and Anticancer Properties
Emerging evidence suggests that this compound may possess anti-inflammatory and anticancer activities. It has been observed to inhibit lipoxygenase (LOX) activity, which plays a role in inflammatory processes. Additionally, studies indicate potential cytotoxic effects against various cancer cell lines, with IC₅₀ values demonstrating effectiveness in inhibiting cell proliferation .
Case Study: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ investigated the antimicrobial efficacy of several chalcone derivatives, including this compound. The results showed that this compound exhibited superior activity against S. aureus, with a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study: Antioxidant Properties
In another study focusing on oxidative stress, the antioxidant properties of various flavonoids were compared. The results indicated that this compound had one of the highest DPPH scavenging percentages among tested compounds, underscoring its potential as a natural antioxidant agent.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 5'-chloro-2'-hydroxyacetophenone, and how are they applied?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and carbonyl group placement. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH, ~3200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., molecular ion peak at m/z 170.59) and fragmentation patterns.
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., SMILES:
CC(=O)c1cc(Cl)ccc1O
). Discrepancies in peak splitting (e.g., para-chloro substitution vs. ortho) may require X-ray crystallography for structural validation.
Q. What synthesis routes are commonly used for this compound, and how is purity optimized?
- Synthesis : Friedel-Crafts acylation of 4-chlorophenol with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Alternative methods include selective chlorination of 2'-hydroxyacetophenone.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>99%). Monitor melting point consistency (54–56°C ) to detect impurities. For brominated derivatives (e.g., 2-bromo-5′-chloro-2′-hydroxyacetophenone), column chromatography with silica gel is advised .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : Use N95 masks, nitrile gloves, and chemical goggles to prevent inhalation/contact. Store as a flammable solid (Category 11 ). Emergency showers and eyewash stations are mandatory due to skin/eye irritation risks (Hazard Statements: H315, H319 ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Root Cause Analysis : Variations may arise from polymorphic forms, impurities, or solvent residues. For example, a study reporting a melting point outside 54–56°C should cross-validate with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Methodological Refinement : Standardize recrystallization solvents (e.g., ethanol vs. acetone) and drying conditions (vacuum vs. ambient) to ensure reproducibility .
Q. What strategies optimize the synthesis of copper(II) complexes with this compound-derived Schiff bases?
- Experimental Design : React the compound with hydrazides (e.g., water-soluble salicylhydrazide) to form Schiff bases. Coordinate with Cu²⁺ under inert atmosphere (N₂) to prevent oxidation .
- Characterization Challenges : Use cyclic voltammetry to assess redox behavior and EPR spectroscopy to confirm Cu²⁺ geometry (e.g., square planar vs. tetrahedral). Contradictions in magnetic moments may require single-crystal XRD .
Q. How does iodination of this compound proceed, and what are the pitfalls?
- Procedure : React with pyridine iodine monochloride in ethanol under reflux (2 hours). Yield optimization (85% reported ) requires strict stoichiometric control to avoid di-iodination.
- Troubleshooting : Monitor reaction progress via TLC. If side products dominate, reduce temperature or substitute ethanol with a less polar solvent (e.g., dichloromethane).
Q. What are the applications of this compound in synthesizing alkaloid-inspired scaffolds?
- Case Study : React with N-Boc-nortropinone (1:1 molar ratio) for 36 hours to form spirocyclic alkaloid analogs (30% yield ). Optimize catalytic conditions (e.g., acid/base additives) to enhance diastereoselectivity.
- Analytical Validation : Use chiral HPLC to separate enantiomers and NOESY NMR to confirm stereochemistry.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGCUDZCCIRWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162863 | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-74-4 | |
Record name | 5′-Chloro-2′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-hydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Chloro-2'-hydroxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-chloro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-6-HYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5U246MAZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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